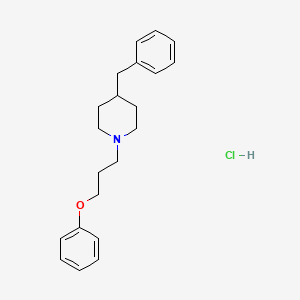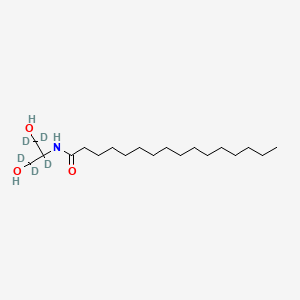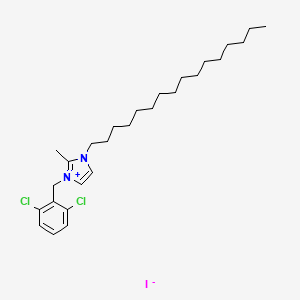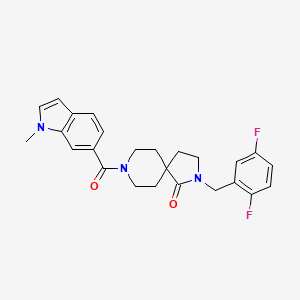
Methyltetrazine-amido-N-bis(PEG4-acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amido-N-bis(PEG4-acid) is a compound that belongs to the class of click chemistry reagents. It is a polyethylene glycol (PEG) derivative containing a methyltetrazine group and two acid groups. This compound is known for its ability to react with trans-cyclooctene (TCO)-containing compounds to form stable covalent bonds without the need for copper catalysis or elevated temperatures . The inverse-electron demand Diels-Alder cycloaddition reaction of TCO with tetrazines is one of the fastest bioorthogonal reactions, offering exceptional selectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-amido-N-bis(PEG4-acid) is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the PEG linker. The synthesis typically involves the following steps:
Formation of Methyltetrazine Group: The methyltetrazine group is introduced through a reaction involving tetrazine derivatives.
PEG Linker Attachment: The PEG linker is attached to the methyltetrazine group through amide bond formation. .
Industrial Production Methods
The industrial production of Methyltetrazine-amido-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amido-N-bis(PEG4-acid) primarily undergoes the following types of reactions:
Inverse-Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the methyltetrazine group and TCO-containing compounds, forming stable covalent bonds
Amide Bond Formation: The terminal carboxylic acid groups can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Reagents: EDC, HATU, TCO-containing compounds
Conditions: Room temperature, absence of copper catalysis, mild reaction conditions
Major Products Formed
Aplicaciones Científicas De Investigación
Methyltetrazine-amido-N-bis(PEG4-acid) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyltetrazine-amido-N-bis(PEG4-acid) involves the inverse-electron demand Diels-Alder (iEDDA) reaction. The methyltetrazine group reacts with TCO-containing compounds to form a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions . The PEG linker increases the water solubility of the compound, facilitating its use in aqueous environments .
Comparación Con Compuestos Similares
Methyltetrazine-amido-N-bis(PEG4-acid) is unique due to its high reactivity and selectivity in the iEDDA reaction. Similar compounds include:
Methyltetrazine-PEG4-NHS Ester: Contains an NHS ester group for labeling primary amines.
Biotin-PEG4-amido-methyltetrazine: Contains a biotin group for affinity purification and detection.
Cy5-PEG8-Tetrazine: Contains a fluorescent dye for imaging applications.
These compounds share the methyltetrazine group but differ in their functional groups and applications, highlighting the versatility of methyltetrazine-based reagents .
Propiedades
Fórmula molecular |
C33H51N5O13 |
|---|---|
Peso molecular |
725.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C33H51N5O13/c1-27-34-36-33(37-35-27)29-4-2-28(3-5-29)26-30(39)38(8-12-46-16-20-50-24-22-48-18-14-44-10-6-31(40)41)9-13-47-17-21-51-25-23-49-19-15-45-11-7-32(42)43/h2-5H,6-26H2,1H3,(H,40,41)(H,42,43) |
Clave InChI |
ORVVIADHRAGNIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


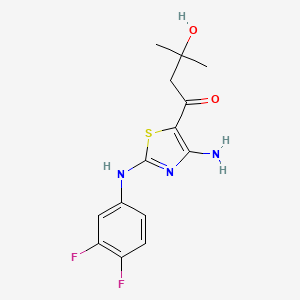
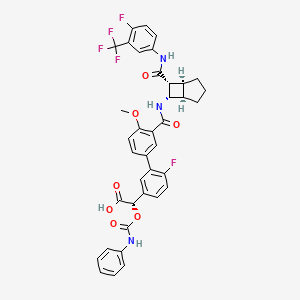


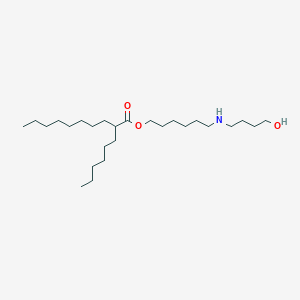
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
